molecular formula C23H21FN4O B608105 4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one CAS No. 1105659-16-2

4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one

Cat. No.: B608105
CAS No.: 1105659-16-2
M. Wt: 388.45
InChI Key: XZZOJFOFCDHYRX-UHFFFAOYSA-N
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Description

2’-(2-fluorophenyl)-1-methyl-6’,8’,9’,11’-tetrahydrospiro[azetidine-3,10’-pyrido[3’,4’:4,5]pyrrolo[2,3-f]isoquinolin]-7’(5’H)-one is a complex organic compound with a unique spiro structure

Scientific Research Applications

2’-(2-fluorophenyl)-1-methyl-6’,8’,9’,11’-tetrahydrospiro[azetidine-3,10’-pyrido[3’,4’:4,5]pyrrolo[2,3-f]isoquinolin]-7’(5’H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Preparation Methods

The synthesis of 2’-(2-fluorophenyl)-1-methyl-6’,8’,9’,11’-tetrahydrospiro[azetidine-3,10’-pyrido[3’,4’:4,5]pyrrolo[2,3-f]isoquinolin]-7’(5’H)-one involves multiple steps, including the formation of the spiro ring system. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization reactions to form the spiro structure. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other spiro compounds with different substituents. For example:

These compounds share structural similarities but differ in their specific substituents and properties, making 2’-(2-fluorophenyl)-1-methyl-6’,8’,9’,11’-tetrahydrospiro[azetidine-3,10’-pyrido[3’,4’:4,5]pyrrolo[2,3-f]isoquinolin]-7’(5’H)-one unique in its applications and effects.

Properties

CAS No.

1105659-16-2

Molecular Formula

C23H21FN4O

Molecular Weight

388.45

IUPAC Name

2'-(2-Fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one

InChI

InChI=1S/C23H21FN4O/c1-28-11-23(12-28)10-26-22(29)19-15-7-6-13-9-25-18(14-4-2-3-5-17(14)24)8-16(13)20(15)27-21(19)23/h2-5,8-9,27H,6-7,10-12H2,1H3,(H,26,29)

InChI Key

XZZOJFOFCDHYRX-UHFFFAOYSA-N

SMILES

O=C(C1=C2NC3=C1CCC4=C3C=C(C5=CC=CC=C5F)N=C4)NCC62CN(C)C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INHIB-1X;  INHIB 1X;  INHIB1X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one
Reactant of Route 2
4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one
Reactant of Route 3
Reactant of Route 3
4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one
Reactant of Route 4
Reactant of Route 4
4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one
Reactant of Route 5
Reactant of Route 5
4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one
Reactant of Route 6
4-(2-fluorophenyl)-1'-methylspiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,3'-azetidine]-12-one

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